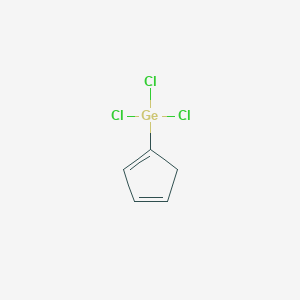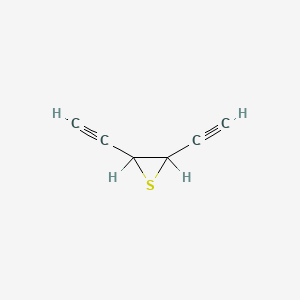
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- is a complex iron compound with a unique structure that includes a tetraazacyclotetradecine ring system
准备方法
The synthesis of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- typically involves the reaction of iron salts with the appropriate ligand precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, which may involve the addition of electrons to the iron center.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
科学研究应用
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in industrial processes that require specific catalytic properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its iron center and the surrounding ligand system. The pathways involved may include electron transfer processes, coordination with other molecules, and catalytic activities. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
相似化合物的比较
Similar compounds include other iron complexes with different ligand systems. These compounds may have varying properties and applications based on their structure. For example, iron complexes with different tetraazacyclotetradecine derivatives may exhibit different catalytic activities or biological interactions. The uniqueness of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- lies in its specific ligand arrangement and the resulting properties .
属性
CAS 编号 |
50792-65-9 |
|---|---|
分子式 |
C18H14FeN4 |
分子量 |
342.2 g/mol |
IUPAC 名称 |
(4Z,15Z)-2,13-diaza-6,17-diazanidatricyclo[16.4.0.07,12]docosa-1(22),2,4,7,9,11,13,15,18,20-decaene;iron(2+) |
InChI |
InChI=1S/C18H14N4.Fe/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20-16;/h1-14H;/q-2;+2/b11-5-,14-6-,20-12?,21-13?; |
InChI 键 |
FBHCGLCVBINDAE-NWZZJJBESA-N |
手性 SMILES |
C1=CC=C2N=C/C=C\[N-]C3=CC=CC=C3N=C/C=C\[N-]C2=C1.[Fe+2] |
规范 SMILES |
C1=CC=C2C(=C1)[N-]C=CC=NC3=CC=CC=C3[N-]C=CC=N2.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




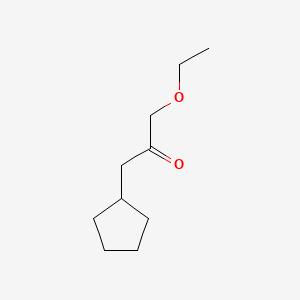
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
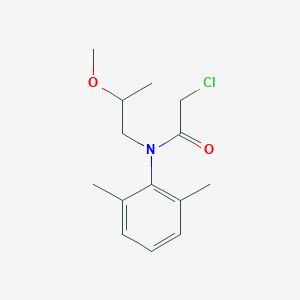


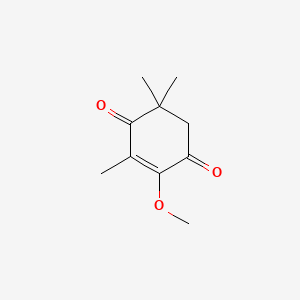

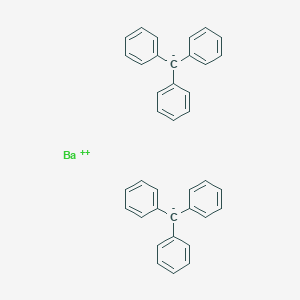
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)

